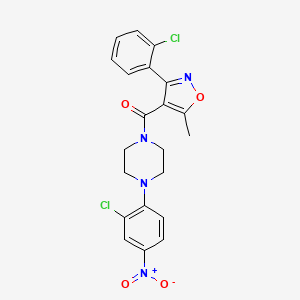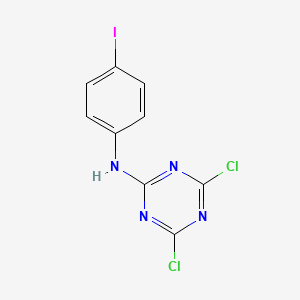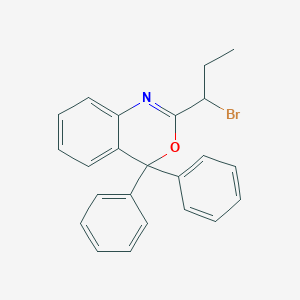
(4-(2-Chloro-4-nitrophenyl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloronitrophenyl group and an isoxazole ring substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloro-4-nitroaniline under controlled conditions to form the piperazine derivative.
Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This is achieved by reacting 2-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate, which is then cyclized to form the isoxazole ring.
Coupling Reaction: The final step involves coupling the piperazine derivative with the isoxazole derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a valuable tool in studying protein-ligand interactions.
Medicine
In medicine, [4-(2-chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(2-chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Chlorophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone
- [4-(2-Nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone
- [4-(2-Chloro-4-nitrophenyl)piperazino][3-(2-methylphenyl)-5-methyl-4-isoxazolyl]methanone
Uniqueness
The uniqueness of [4-(2-chloro-4-nitrophenyl)piperazino][3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone lies in its dual substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H18Cl2N4O4 |
|---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C21H18Cl2N4O4/c1-13-19(20(24-31-13)15-4-2-3-5-16(15)22)21(28)26-10-8-25(9-11-26)18-7-6-14(27(29)30)12-17(18)23/h2-7,12H,8-11H2,1H3 |
InChI Key |
MVZDVDKOXKQGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioate](/img/structure/B11097110.png)
![2-amino-4-(3-bromophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11097120.png)
![N-[2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B11097130.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11097134.png)

![N-(4-chlorophenyl)-4-(2-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B11097149.png)

![3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B11097161.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11097177.png)
![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11097182.png)
![2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11097183.png)

![4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B11097190.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11097192.png)
